REACTION_CXSMILES
|
O.Cl.[NH:3]1[CH2:8][CH2:7][C:6](=O)[CH2:5][CH2:4]1.Cl.[F:11][C:12]1[CH:13]=[C:14]([NH:18]N)[CH:15]=[CH:16][CH:17]=1>C(O)C>[F:11][C:12]1[CH:17]=[CH:16][C:15]2[C:7]3[CH2:8][NH:3][CH2:4][CH2:5][C:6]=3[NH:18][C:14]=2[CH:13]=1 |f:0.1.2,3.4|
|
Name
|
|
Quantity
|
4.55 g
|
Type
|
reactant
|
Smiles
|
O.Cl.N1CCC(CC1)=O
|
Name
|
3-fluorophenylhydrazine hydrochloride
|
Quantity
|
4.85 g
|
Type
|
reactant
|
Smiles
|
Cl.FC=1C=C(C=CC1)NN
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Hydrogen chloride gas was bubbled into the mixture
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
FILTRATION
|
Details
|
the hydrochloride was filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
2M Sodium hydroxide solution was added to the warm solution until it
|
Type
|
FILTRATION
|
Details
|
The pale cream solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from acetonitrile
|
Type
|
CUSTOM
|
Details
|
gave a white solid which
|
Type
|
ADDITION
|
Details
|
a mixture of 7-fluoro and 9-fluoro-isomers in a ratio of 86:14 respectively (HPLC)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC=2C3=C(NC2C1)CCNC3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |